![molecular formula C18H14N2O2 B14238422 [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol CAS No. 377739-74-7](/img/structure/B14238422.png)
[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol: is an organic compound characterized by a complex structure that includes a phenylindazole moiety attached to a furan ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol typically involves multi-step organic reactions. One common method starts with the preparation of 1-phenylindazole, which is then subjected to a cyclization reaction with furan-2-carbaldehyde under acidic conditions to form the furan-indazole intermediate. This intermediate is subsequently reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the indazole or furan rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or furan rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group yields [5-(1-Phenylindazol-3-YL)furan-2-YL]carboxylic acid .
Applications De Recherche Scientifique
Chemistry: In chemistry, [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
[5-(1-Phenylindazol-3-YL)furan-2-YL]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
[5-(1-Phenylindazol-3-YL)furan-2-YL]amine: Contains an amine group, offering different reactivity and applications.
Uniqueness: [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol is unique due to its combination of the indazole and furan rings with a methanol group, providing a versatile scaffold for chemical modifications and potential biological activity .
Propriétés
Numéro CAS |
377739-74-7 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
[5-(1-phenylindazol-3-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C18H14N2O2/c21-12-14-10-11-17(22-14)18-15-8-4-5-9-16(15)20(19-18)13-6-2-1-3-7-13/h1-11,21H,12H2 |
Clé InChI |
NWEZIGFGYORHCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


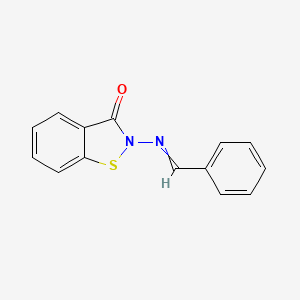
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
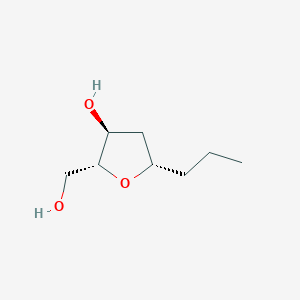
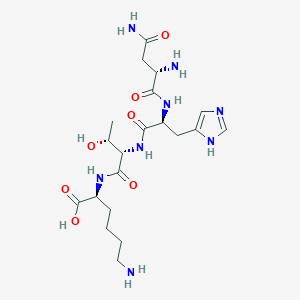
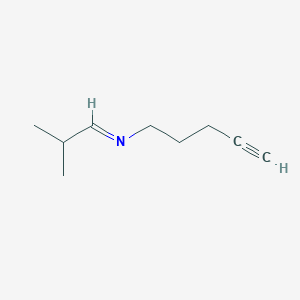
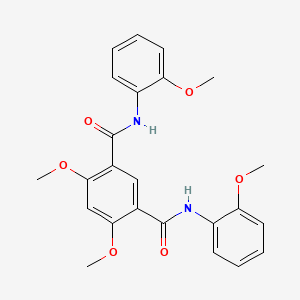


![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
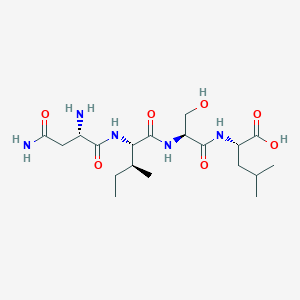
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
